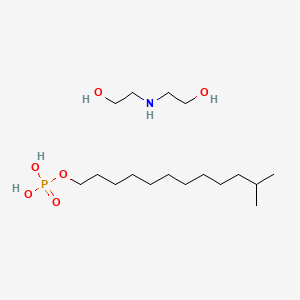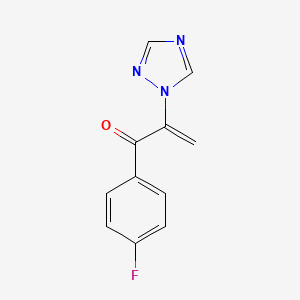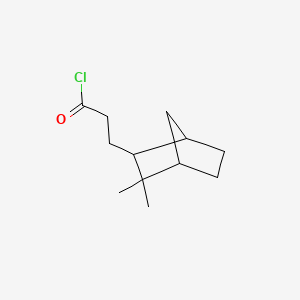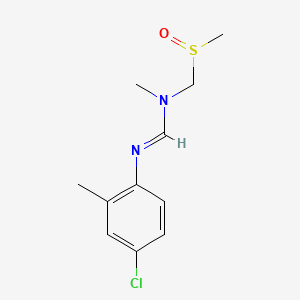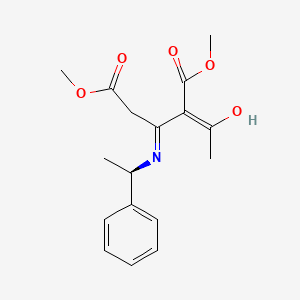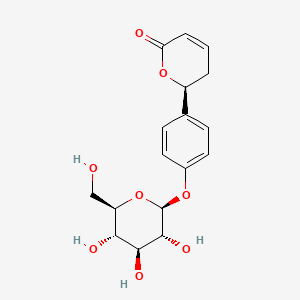
Oxybis(ethane-1,2-diyloxyethane-1,2-diyl) dioctanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxybis(ethane-1,2-diyloxyethane-1,2-diyl) dioctanoate is a chemical compound with the molecular formula C22H42O6. It is known for its unique structure, which includes two octanoate groups attached to an oxybis(ethane-1,2-diyloxyethane-1,2-diyl) backbone. This compound is often used in various industrial and scientific applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of oxybis(ethane-1,2-diyloxyethane-1,2-diyl) dioctanoate typically involves the esterification of ethane-1,2-diol with octanoic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or chromatography to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Analyse Des Réactions Chimiques
Types of Reactions
Oxybis(ethane-1,2-diyloxyethane-1,2-diyl) dioctanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Octanoic acid and ethane-1,2-diol derivatives.
Reduction: Octanol and ethane-1,2-diol derivatives.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Oxybis(ethane-1,2-diyloxyethane-1,2-diyl) dioctanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent for various reactions.
Biology: Employed in the study of lipid metabolism and as a component in lipid-based drug delivery systems.
Medicine: Investigated for its potential use in pharmaceutical formulations and as a carrier for active pharmaceutical ingredients.
Industry: Utilized in the production of polymers, lubricants, and surfactants
Mécanisme D'action
The mechanism of action of oxybis(ethane-1,2-diyloxyethane-1,2-diyl) dioctanoate involves its interaction with lipid membranes and enzymes. The compound can integrate into lipid bilayers, altering membrane fluidity and permeability. It can also act as a substrate for esterases, leading to the release of octanoic acid and ethane-1,2-diol derivatives .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethane-1,2-diyl dioctanoate: Similar structure but lacks the oxybis(ethane-1,2-diyloxy) backbone.
Oxybis(ethane-1,2-diyloxy) diacetate: Similar backbone but with acetate groups instead of octanoate groups.
Uniqueness
Oxybis(ethane-1,2-diyloxyethane-1,2-diyl) dioctanoate is unique due to its combination of the oxybis(ethane-1,2-diyloxy) backbone and octanoate groups. This structure imparts distinct chemical properties, making it suitable for specific applications in various fields .
Propriétés
Numéro CAS |
97171-76-1 |
|---|---|
Formule moléculaire |
C24H46O7 |
Poids moléculaire |
446.6 g/mol |
Nom IUPAC |
2-[2-[2-(2-octanoyloxyethoxy)ethoxy]ethoxy]ethyl octanoate |
InChI |
InChI=1S/C24H46O7/c1-3-5-7-9-11-13-23(25)30-21-19-28-17-15-27-16-18-29-20-22-31-24(26)14-12-10-8-6-4-2/h3-22H2,1-2H3 |
Clé InChI |
SILFDXJGXXAUGY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC(=O)OCCOCCOCCOCCOC(=O)CCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2S,11S,14R,15S,17R)-14-acetyl-2,15-dimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-en-14-yl] acetate](/img/structure/B12672205.png)
